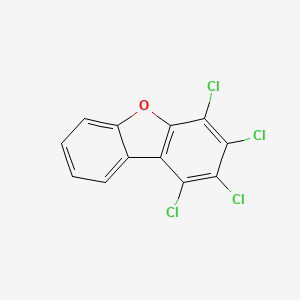

1,2,3,4-Tetrachlorodibenzofuran

Übersicht

Beschreibung

1,2,3,4-Tetrachlorodibenzofuran belongs to the family of Chlorinated Dibenzofurans (CDFs), which are organic compounds containing one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . The CDF family contains 135 individual compounds (known as congeners) with varying harmful health and environmental effects .

Synthesis Analysis

This compound is not deliberately produced by industry. Most CDFs are produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds . A study has been conducted on the synthesis of the 38 tetrachlorodibenzofuran isomers and their identification by capillary column gas chromatography mass spectrometry .Molecular Structure Analysis

The molecular formula of this compound is C12H4Cl4O . The InChI Identifier is InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6 (5)17-12 (7)11 (16)10 (15)9 (8)14/h1-4H .Chemical Reactions Analysis

The reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical have been systematically investigated employing the B3LYP method of density functional theory (DFT) in combination with the atoms in molecules (AIM) theory and ab initio molecular dynamics .Physical and Chemical Properties Analysis

The average molecular mass of this compound is 305.972 g/mol . The solubility of CDFs in water is extremely low .Wissenschaftliche Forschungsanwendungen

Biosorption and Microbial Adsorption

Research has shown the potential of microorganisms in adsorbing and removing 1,2,3,4-tetrachlorodibenzofuran (1,2,3,4-TCDF) from the environment. Studies indicate that the dead biomass of microorganisms might be more effective in removing these molecules compared to live cells, suggesting a role in environmental remediation (Hong, Hwang, & Chang, 2000).

Dechlorination and Detoxification

Research involving a mixed culture containing Dehalococcoides ethenogenes Strain 195 demonstrated the dechlorination of hexachlorodibenzofuran (a compound related to 1,2,3,4-TCDF) to less chlorinated and less toxic forms. This indicates the potential for bioremediation of environments contaminated with such compounds (Liu & Fennell, 2008).

Anaerobic Reductive Dechlorination

Studies on sediments contaminated with 1,2,3,4-TCDF showed the capability of anaerobic enrichment cultures to dechlorinate these compounds. This process results in the formation of less chlorinated dibenzofurans, highlighting the microbial community's role in altering the environmental fate of PCDFs (Liu, Park, & Häggblom, 2014).

Fate and Bioavailability in Environments

Research conducted in littoral enclosures revealed the fate and bioavailability of TCDFs in sediments and aquatic organisms over a period of three years. This study helps in understanding the long-term environmental impact and behavior of such compounds in aquatic systems (Currie, Fairchild, Holoka, & Muir, 2000).

Metabolomics and Toxic Effects

A study involving mice exposed to TCDF used metabolomics to investigate the effects on lipid homeostasis, revealing hepatic lipogenesis and the potential for liver disease. This research contributes to understanding the health impacts of environmental pollutant exposure (Yuan et al., 2019).

Wirkmechanismus

Target of Action

The primary target of 1,2,3,4-Tetrachlorodibenzofuran is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Mode of Action

It’s known that ahr, when activated by ligands like this compound, can bind to the xre promoter region of genes, leading to their activation .

Biochemical Pathways

It’s known that the activation of ahr can lead to the transcription of several genes, including those involved in xenobiotic metabolism

Pharmacokinetics

It’s known that similar compounds, such as 2,3,7,8-tetrachlorodibenzofuran, can accumulate in the food chain, leading to potential human exposure . This suggests that this compound may have similar bioaccumulation properties.

Result of Action

It’s known that similar compounds can have harmful health and environmental effects

Action Environment

It can be released into the environment via emissions of waste incineration, fires with PCB transformers, vehicle exhausts using leaded fuel, and bleaching of industrial products . Environmental factors such as temperature and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Zukünftige Richtungen

The control, reduction, and conversion of persistent organic pollutants (POPs) like 1,2,3,4-Tetrachlorodibenzofuran have become important global environmental problems . Research is being conducted to better understand the reactivity of the CH radical toward organic pollutants analogous to this compound in the atmosphere .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETAPIFVELRIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067556 | |

| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24478-72-6, 30402-14-3 | |

| Record name | 1,2,3,4-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachlorodibenzofurans | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

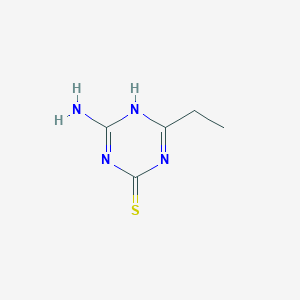

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1,2,3,4-Tetrachlorodibenzofuran considered an environmental pollutant?

A: this compound belongs to the polychlorinated dibenzofurans (PCDFs) group, a class of persistent organic pollutants. These compounds are of concern due to their toxicity, persistence in the environment, and ability to bioaccumulate in organisms. [, , ]

Q2: Can microorganisms help remediate this compound contaminated environments?

A: Yes, research suggests that certain microorganisms possess the ability to dechlorinate 1,2,3,4-TeCDF, breaking it down into less harmful products. For instance, Dehalococcoides ethenogenes strain 195 has shown the ability to dechlorinate various chlorinated aromatic compounds, including 1,2,3,4-TeCDF. This dechlorination process is often enhanced under anaerobic conditions. [, , , ]

Q3: What factors can influence the microbial dechlorination of 1,2,3,4-TeCDF?

A3: Several factors can impact the efficiency of microbial dechlorination. Studies indicate that:

- Temperature: Temperature plays a crucial role in microbial activity. []

- Co-amendments: The presence of specific co-amendments, such as halogenated aromatic compounds like 1,2,3,4-tetrachlorobenzene (1,2,3,4-TeCB) or 2,3,4,5-tetrachloroanisole (2,3,4,5-TeCA), can significantly enhance the dechlorination process. These compounds may stimulate the growth of dechlorinating bacteria or act as electron donors in the dechlorination pathway. []

- Sediment Type: Dechlorination rates can vary depending on the origin and characteristics of the contaminated sediment. []

- Redox Conditions: Dechlorination of 1,2,3,4-TeCDD, a related compound, was found to be more effective under methanogenic (strictly anaerobic) conditions compared to sulfate-reducing conditions. []

Q4: Are there any challenges in utilizing microorganisms for 1,2,3,4-TeCDF remediation?

A4: While promising, bioremediation using microorganisms presents certain challenges:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal](/img/structure/B3423473.png)